N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Lipophilicity Permeability Oxadiazole vs. Thiadiazole

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide (CAS 922018-99-3) is a synthetic heterocyclic small molecule (C15H11N3O4S, MW 329.33 g/mol, typical vendor purity ≥95%) that integrates a 1,3-benzodioxole, a 1,3,4-oxadiazole core, and a thiophene-2-acetamide side chain. The compound is catalogued in the PubChem database (CID with computed descriptors including an XLogP3-AA of 2.0, a topological polar surface area (TPSA) of 115 Ų, and a single hydrogen bond donor.

Molecular Formula C15H11N3O4S
Molecular Weight 329.33
CAS No. 922018-99-3
Cat. No. B2550515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
CAS922018-99-3
Molecular FormulaC15H11N3O4S
Molecular Weight329.33
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)CC4=CC=CS4
InChIInChI=1S/C15H11N3O4S/c19-13(7-10-2-1-5-23-10)16-15-18-17-14(22-15)9-3-4-11-12(6-9)21-8-20-11/h1-6H,7-8H2,(H,16,18,19)
InChIKeyXMKQHSIGCCZNIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide (CAS 922018-99-3): Core Structural Identity and Physicochemical Profile for Informed Procurement


N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide (CAS 922018-99-3) is a synthetic heterocyclic small molecule (C15H11N3O4S, MW 329.33 g/mol, typical vendor purity ≥95%) that integrates a 1,3-benzodioxole, a 1,3,4-oxadiazole core, and a thiophene-2-acetamide side chain [1]. The compound is catalogued in the PubChem database (CID 41179019) with computed descriptors including an XLogP3-AA of 2.0, a topological polar surface area (TPSA) of 115 Ų, and a single hydrogen bond donor [1]. Its structural scaffold is part of a broader class of 1,3,4-oxadiazole derivatives that have been investigated for anticancer, antimicrobial, and analgesic activities, but comprehensive target-specific biological characterization for this precise chemotype remains limited in peer-reviewed literature [2].

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Simply Replace N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide (922018-99-3)


Superficial structural similarity among 1,3,4-oxadiazole-bearing compounds masks substantial differences in molecular recognition and ADMET profile that are driven by specific substitution patterns [1]. The target compound uniquely fixes the benzo[d][1,3]dioxol-5-yl group directly at the oxadiazole 5-position while using a thiophen-2-yl-acetamide as the exocyclic amide donor; closely related analogs swap this for a thiophen-2-ylmethyl ether, a thiadiazole in place of the oxadiazole, or a 4-methoxyphenyl-triazole-thioacetamide extension . Such seemingly minor changes drastically alter key physicochemical determinants—hydrogen-bond acceptor/donor capacity, molecular flexibility, and electrostatic potential—which in turn govern target engagement, selectivity, and metabolic stability. Therefore, substituting the specific CAS 922018-99-3 chemotype with an in-class analog without explicit comparative data risks undermining experimental reproducibility and invalidating structure-activity relationships in ongoing research programs.

Head-to-Head Comparator Evidence: Where N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide (922018-99-3) Delivers Verifiable Differentiation


Lipophilicity and Predicted Permeability: Differentiation from the Thiadiazole Analog (Compound 28) via XLogP3 and TPSA

Lipophilicity is a critical driver of membrane permeability and non-specific binding. The target compound exhibits a computed XLogP3-AA of 2.0 and a topological polar surface area (TPSA) of 115 Ų, consistent with moderate passive permeability [1]. In contrast, the structurally related thiadiazole-based SHP2 inhibitor (Compound 28, N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-2-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) shows a predicted molecular weight of ~493 Da and a notably higher hydrogen-bond acceptor count due to the triazole and methoxyphenyl extensions, resulting in a larger TPSA and a lower computed logP typical of thiadiazole-triazole hybrids [2]. This divergence in lipophilicity and polar surface area translates directly into different predicted oral absorption and blood-brain barrier penetration profiles, making the target compound a more suitable candidate for CNS- or intracellular-targeted screening where intermediate lipophilicity is desirable.

Lipophilicity Permeability Oxadiazole vs. Thiadiazole ADMET

Hydrogen-Bond Donor Count as a Determinant of Selectivity: Contrast with the Bis-Thiophene Oxadiazole Analog (CAS 921560-95-4)

The target compound possesses a single hydrogen bond donor (the acetamide NH), as computed by PubChem [1]. This minimal HBD count is structurally advantageous for reducing plasma protein binding and limiting off-target interactions with polar binding pockets. In direct comparison, the analog 2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 921560-95-4) replaces the benzodioxole moiety with a second unsubstituted thiophene ring, retaining only one HBD but altering the overall electrostatic surface and removing the benzodioxole's oxygen-mediated polarity . While the HBD count is identical, the benzodioxole oxygens in the target compound introduce additional hydrogen bond acceptor capacity (7 total HBA vs. an estimated 5 for the bis-thiophene analog), which can differentially engage kinase hinge regions or protease active sites. Quantitative comparison of predicted binding free energies against common targets is not yet available, but the differential HBA count is a measurable physicochemical vector for target selectivity screening.

Hydrogen bonding Selectivity Bioisosteric replacement

Structural Rigidity and Rotatable Bond Economy Compared to Thiophen-2-ylmethyl Ether-Linked Analogs (CAS 1049244-53-2)

Rotatable bond count is a well-established predictor of oral bioavailability and entropic penalty upon binding. The target compound contains 4 rotatable bonds as computed by PubChem [1]. A close comparator, 2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide (CAS 1049244-53-2), introduces a thiophen-2-ylmethyl substituent rather than a direct acetamide link, increasing the rotatable bond count to 5 due to the additional methylene bridge . This single-bond increase can raise the entropic cost of binding by approximately 0.5–1.0 kcal/mol per bond, potentially reducing target affinity in rigid binding sites. Moreover, the target compound's direct conjugation between the carbonyl and the oxadiazole-2-amine enhances electronic communication, stabilizing a planar conformation that is not available to the methylene-bridged analog. This conformational restriction is directly observable in the SMILES and InChIKey and can be leveraged in co-crystallization or docking studies.

Molecular flexibility Entropic penalty Conformational restriction

Absence of Liability-Generating Substituents: Comparative Toxicophore Analysis Against 5-Bromothiophene Oxadiazole Analogs

The target compound's thiophene ring is unsubstituted, avoiding halogens or nitro groups that frequently trigger structural alerts for genotoxicity or metabolic activation. In contrast, 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS not specified, available from multiple vendors) incorporates a 5-bromothiophene moiety, introducing a potential site for CYP450-mediated reactive metabolite formation or glutathione conjugation that can lead to idiosyncratic toxicity . In silico toxicity profiling using standard models (e.g., Derek Nexus, StarDrop) consistently flags aryl bromides as potential mutagenic or endocrine-disrupting substructures. The absence of such alerts in the target compound streamlines downstream safety assessment and reduces the likelihood of compound attrition during lead optimization, providing a tangible advantage for groups prioritizing toxicophore-free chemical starting points.

Toxicophore avoidance Genotoxicity risk Drug-likeness

Optimal Deployment Scenarios for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide (922018-99-3): Evidence-Linked Applications


Diversity-Oriented and Fragment-Based Screening Library Enrichment in CNS Drug Discovery

With its XLogP3 of 2.0, TPSA of 115 Ų, and single H-bond donor, the compound aligns well with CNS multiparameter optimization (MPO) score guidelines, making it a valuable addition to screening decks focused on neurological targets [1]. Its rotatable bond count of 4 implies a favorable entropic profile for target binding, increasing the probability of identifying tractable hits in high-concentration fragment screens [2]. The absence of toxicophoric halogens further reduces attrition risk in early-stage CNS programs.

Kinase Hinge-Binder Chemical Probe Design Leveraging Distinct HBA Pharmacophore

The compound's 7 hydrogen bond acceptors, contributed by the benzodioxole oxygens and the 1,3,4-oxadiazole ring, create a unique HBA fingerprint not present in bis-thiophene or thiadiazole-triazole analogs [1]. This pharmacophore can be exploited to design ATP-competitive kinase inhibitors that require engagement of the hinge region via multiple acceptor interactions, providing a competitive edge over scaffolds with fewer acceptor sites.

Structure-Activity Relationship (SAR) Expansion for SHP2 and MMP-9 Target Families

While direct potency data for this compound are not yet reported, its core scaffold is closely related to SHP2 (IC50 = 0.318 μM for thiadiazole-triazole analog) and MMP-9 inhibitory chemotypes described in recent literature [1][2]. Procuring this compound as a backbone for systematic SAR exploration can reveal the impact of oxadiazole vs. thiadiazole and benzodioxole vs. other aryl groups on target selectivity and cellular efficacy, generating novel intellectual property.

Physicochemical Property Benchmarking and Computational Model Calibration

As a compound with well-characterized computed descriptors (logP, TPSA, rotatable bonds, HBD/HBA counts) but limited experimental biological data, CAS 922018-99-3 serves as an ideal probe molecule for validating in silico ADME prediction models and molecular dynamics simulations [1]. Its intermediate lipophilicity and moderate flexibility occupy a 'sweet spot' that challenges current permeability and solubility models, aiding in the refinement of computational tools used across the pharmaceutical industry.

Quote Request

Request a Quote for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.